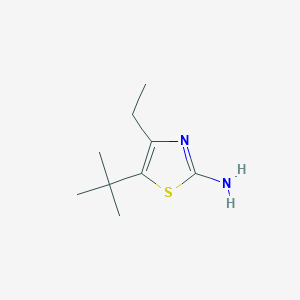

5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C9H16N2S . It is a powder in physical form .

Synthesis Analysis

The synthesis of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine and its derivatives has been a subject of research. For instance, a series of novel N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine can be represented as 1S/C9H16N2S/c1-5-6-7(9(2,3)4)12-8(10)11-6/h5H2,1-4H3,(H2,10,11) .Physical And Chemical Properties Analysis

5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine is a powder in physical form . It has a melting point of 92-93 degrees Celsius .Scientific Research Applications

Medicinal Chemistry and Drug Development

The tert-butyl-substituted thiazole derivative has shown promise as a potential drug candidate. Researchers have investigated its pharmacological properties, including antimalarial, antidepressant, and antileishmanial activities . The compound’s unique structure and biological effects make it an interesting target for further drug development.

Antibacterial and Antifungal Agents

Studies have explored the antibacterial and antifungal properties of related thiazole derivatives. The tert-butyl substitution may enhance the compound’s efficacy against microbial pathogens. Researchers have evaluated its activity against various bacterial strains and fungal species .

Anticancer Potential

The compound’s structural features make it an attractive candidate for anticancer research. Investigations have assessed its cytotoxic effects on cancer cells and explored its potential as a novel chemotherapeutic agent. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Antiparasitic Applications

Given the importance of developing new antiparasitic drugs, researchers have investigated the activity of tert-butyl-substituted thiazoles against parasites. The compound’s effects on protozoan parasites and helminths are of interest for combating neglected tropical diseases .

Biological Interactions and Enzyme Inhibition

The compound’s interaction with enzymes and biological macromolecules has been studied. Researchers have explored its binding affinity to specific protein targets, which could inform drug design strategies. Understanding its mode of action at the molecular level is crucial for therapeutic applications .

Materials Science and Organic Electronics

Beyond its biological applications, tert-butyl-substituted thiazoles have potential in materials science. Researchers have investigated their use as building blocks for organic semiconductors, light-emitting materials, and conductive polymers. These applications bridge chemistry and technology, offering exciting possibilities for future innovations .

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, to which this compound belongs, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that 2-aminothiazole derivatives can interact with their targets in a way that inhibits the growth of various cancerous cell lines .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives can affect a broad range of biochemical pathways, leading to the inhibition of various types of cancer cells .

Pharmacokinetics

The compound is known to be a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract

Result of Action

It’s known that 2-aminothiazole derivatives can inhibit the growth of various cancerous cell lines .

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Safety and Hazards

The safety information for 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine and its derivatives could involve further exploration of their antitumor activities and other potential therapeutic applications . The development of anticancer drug resistance is a significant challenge, and investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is desirable .

properties

IUPAC Name |

5-tert-butyl-4-ethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-5-6-7(9(2,3)4)12-8(10)11-6/h5H2,1-4H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVGIHCBFADLRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)

![4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2414496.png)

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)